molecular formula C17H17N3O4S B2372542 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851987-93-4

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No.: B2372542
CAS No.: 851987-93-4
M. Wt: 359.4
InChI Key: ONULEZFXGQGVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide has been used in the synthesis of various derivatives, such as triazolyl-oxadiazolyl-thiazolyl and thiadiazolylbenzofuran derivatives. These derivatives demonstrate potential biological activity (Atta, Fawzy, Ahmed, & Abdel-Rahman, 2002).

  • Formation of Antimicrobial Agents : It serves as a scaffold for synthesizing a range of compounds, such as pyrrole, indolylidene, pyrazoles, and others, which are known for their antimicrobial properties (Abbas, Salem, Kassem, El-Moez, & Elkady, 2014).

  • Heterocyclizations : This compound participates in heterocyclization reactions to form compounds like triazolyl-benzenamine and thiadiazole-carboxylate, showcasing its versatility in organic synthesis (Savitskii et al., 2008).

Pharmaceutical Research

  • Anticancer Agents : Its derivatives have been studied for their potential as anticancer agents, with modifications at specific positions on the benzothiazole scaffold showing modulation in antitumor properties (Osmaniye et al., 2018).

  • Anti-Alzheimer's Agents : Derivatives of this compound have been synthesized and evaluated for anti-Alzheimer's activity, highlighting its potential application in neurodegenerative diseases (Gupta et al., 2020).

  • Antimicrobial and Antitumor Activity : New derivatives have shown antimicrobial activity against various bacterial and fungal species and antiproliferative activity against human tumor cell lines (Kaya et al., 2017).

Miscellaneous Applications

  • Corrosion Inhibition : Benzothiazole derivatives, including this compound, have been studied for their effectiveness in inhibiting corrosion, particularly in steel (Hu et al., 2016).

  • Antioxidant and Anti-inflammatory Compounds : Some derivatives exhibit significant antioxidant and anti-inflammatory activities, demonstrating their potential in treating related conditions (Koppireddi et al., 2013).

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-11-6-4-10(5-7-11)16(21)19-20-17-18-14-12(23-2)8-9-13(24-3)15(14)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONULEZFXGQGVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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